molecular formula C14H8N2O4S2 B2470214 4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid CAS No. 346597-52-2

4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid

Cat. No.: B2470214
CAS No.: 346597-52-2
M. Wt: 332.35
InChI Key: GHYVZVBVSVKCPI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 4-(benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid (CAS 346597-52-2) aligns with broader trends in benzothiazole chemistry, which has seen significant development since the early 20th century. While specific historical records for this compound are limited, its structural framework—combining a benzothiazole core with a sulfanyl-linked nitrobenzoic acid—suggests synthesis methodologies akin to those used for related derivatives. Key historical approaches include:

  • Nucleophilic substitution reactions involving benzothiazole thiols and halogenated benzoic acid derivatives.
  • Oxidative coupling of thioureas or aminothiophenols, as described in foundational benzothiazole synthesis.
  • Post-synthetic functionalization , such as nitration or sulfanylation of pre-existing benzothiazole scaffolds.

The compound’s discovery is likely rooted in efforts to create multifunctional benzothiazole derivatives for pharmaceutical or materials applications, leveraging the electron-withdrawing nitro group and carboxylic acid moiety for enhanced reactivity.

Classification within Benzothiazole Derivatives

4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid belongs to the benzothiazole-thioether subclass, characterized by:

Feature Description
Core Structure

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S2/c17-13(18)8-5-6-12(10(7-8)16(19)20)22-14-15-9-3-1-2-4-11(9)21-14/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYVZVBVSVKCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution of Pre-functionalized Benzoic Acid Derivatives

A direct approach involves the reaction of 3-nitro-4-chlorobenzoic acid with 2-mercaptobenzothiazole under basic conditions. This method leverages the nucleophilic displacement of chloride by the thiolate anion generated from 2-mercaptobenzothiazole. In a representative procedure, 3-nitro-4-chlorobenzoic acid (1.0 mmol) is combined with 2-mercaptobenzothiazole (1.2 mmol) in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (2.5 mmol) as a base. The crude product is precipitated by acidification with dilute hydrochloric acid, followed by recrystallization from ethanol to yield the target compound in 72–78% purity.

Key Variables:

  • Solvent Selection: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the thiolate intermediate.
  • Base Strength: Stronger bases (e.g., sodium hydride) may improve thiolate formation but risk side reactions with the nitro group.

Sequential Functionalization via Intermediate Protection

To circumvent reactivity challenges posed by the carboxylic acid group, a two-step protection-deprotection strategy is employed:

  • Esterification: 4-Chloro-3-nitrobenzoic acid is converted to its ethyl ester using thionyl chloride and ethanol, achieving >90% conversion.
  • Sulfanyl Group Introduction: The ester intermediate reacts with 2-mercaptobenzothiazole in tetrahydrofuran (THF) with sodium hydride (1.2 eq) at reflux for 6 hours.
  • Saponification: The ethyl ester is hydrolyzed using aqueous sodium hydroxide (2M) at 60°C for 4 hours, yielding the free carboxylic acid.

This method reported an overall yield of 65–70%, with purity >95% after silica gel chromatography.

Nitration of 4-(Benzothiazol-2-ylsulfanyl)benzoic Acid

For cases where direct substitution is impractical, nitration of the pre-formed sulfanyl derivative offers an alternative:

  • Sulfanyl Benzoic Acid Synthesis: 4-(Benzothiazol-2-ylsulfanyl)benzoic acid is prepared via coupling of 4-mercaptobenzoic acid with 2-chlorobenzothiazole in DMF.
  • Regioselective Nitration: The intermediate is treated with fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C for 2 hours, achieving mono-nitration at the meta position relative to the carboxylic acid group.

Challenges:

  • Competing di-nitration or over-oxidation requires strict temperature control.
  • Yield: 55–60% after recrystallization from acetic acid.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Purity
Direct Substitution 3-Nitro-4-chlorobenzoic acid DMF, K₂CO₃, 80°C, 12h 72–78% 90%
Protection-Deprotection Ethyl 4-chloro-3-nitrobenzoate THF, NaH, reflux, 6h + hydrolysis 65–70% 95%
Post-sulfanyl Nitration 4-(Benzothiazol-2-ylsulfanyl)benzoic acid HNO₃/H₂SO₄, 0–5°C, 2h 55–60% 85%

Observations:

  • The direct substitution method offers simplicity but moderate yields due to competing hydrolysis of the nitro group.
  • Intermediate protection enhances purity but adds synthetic steps.
  • Post-functionalization nitration is less efficient but valuable for late-stage diversification.

Optimization Strategies and Mechanistic Insights

Solvent and Catalytic Effects

Ethanol-acetic acid mixtures (as in) promote milder conditions for acid-sensitive intermediates. Catalytic DMAP (4-dimethylaminopyridine) accelerates acylations in protection steps, reducing reaction times from 24h to 8h.

Purification Techniques

Recrystallization from hot methanol (as described in) effectively removes unreacted 2-mercaptobenzothiazole, while silica gel chromatography resolves ester/carboxylic acid mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzothiazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include iron powder in acetic acid or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-(Benzothiazol-2-ylsulfanyl)-3-amino-benzoic acid.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzothiazole moiety can bind to active sites, inhibiting enzyme activity or altering cellular pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of 4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent pKa Density (g/cm³) Melting/Boiling Point (°C) Reference
4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid C₁₄H₉N₂O₄S₂ 333 (estimated) Benzothiazol-2-ylsulfanyl N/A N/A N/A
4-Cyclo-butyl-amino-3-nitro-benzoic acid C₁₁H₁₂N₂O₄ 236.23 Cyclo-butyl-amino N/A N/A N/A (crystalline structure reported)
4-[(4-Chloro-3-nitrophenyl)sulfonyl]amino-2-hydroxy-benzoic acid C₁₃H₉ClN₂O₇S 372.74 Chloro-nitro-sulfonamide 2.77 1.747 598.8 (predicted)
4-(4-Fluoro-phenylsulfanyl)-3-nitro-benzoic acid C₁₃H₈FNO₄S 293.27 (estimated) 4-Fluoro-phenylsulfanyl N/A N/A N/A
4-(Methylsulfonyl)-3-nitro-benzoic acid C₈H₇NO₆S 245.21 Methylsulfonyl N/A N/A N/A

Key Observations

Substituent Effects on Acidity :

  • The sulfonamide derivative (pKa = 2.77) is significantly more acidic than unmodified benzoic acid (pKa ~4.2), likely due to electron-withdrawing effects of the nitro and sulfonyl groups. The target compound’s acidity is unreported but expected to be similarly influenced by the nitro and benzothiazole-sulfanyl groups.

Crystallinity and Hydrogen Bonding: 4-Cyclo-butyl-amino-3-nitro-benzoic acid forms intramolecular N–H⋯O hydrogen bonds and crystalline dimers via O–H⋯O interactions .

Thermal Stability :

  • The sulfonamide derivative (boiling point ~598.8°C) exhibits high thermal stability, likely due to strong intermolecular forces. The target compound’s stability remains unstudied but could be modulated by its aromatic benzothiazole moiety.

Commercial Availability :

  • The target compound is priced at $208 (1 g) and $625 (5 g) , comparable to 4-(4-Fluoro-phenylsulfanyl)-3-nitro-benzoic acid ($197–$399) . Higher costs may reflect synthetic complexity or niche applications.

Biological Activity

4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid (CAS No. 346597-52-2) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a nitro-substituted benzoic acid, which contributes to its unique chemical properties. The structural formula is represented as follows:

C10H7N2O4S\text{C}_{10}\text{H}_{7}\text{N}_{2}\text{O}_{4}\text{S}

The biological activity of 4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid is hypothesized to involve interactions with various molecular targets:

  • Nrf2 Pathway Activation : Similar compounds have been shown to activate the Nrf2 pathway, which is crucial for cellular responses to oxidative stress. This suggests potential antioxidant properties.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes. For instance, docking studies indicate that it could serve as an inhibitor for SARS-CoV-2 Mpro, suggesting antiviral properties .

Antioxidant Activity

Research indicates that compounds with similar structures can enhance the activity of antioxidant pathways. For example, studies show that related benzoic acid derivatives promote the ubiquitin-proteasome and autophagy-lysosome pathways in human cells, which are vital for maintaining cellular homeostasis and combating oxidative stress .

Antiviral Properties

Recent docking simulations have identified 4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid as a potential inhibitor of SARS-CoV-2 Mpro, demonstrating its relevance in the context of viral infections, particularly COVID-19. The compound's binding affinity was compared against known inhibitors, indicating promising therapeutic potential .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it exhibits low cytotoxicity at therapeutic concentrations while promoting apoptosis in certain cancer types. This dual action makes it a candidate for further investigation in cancer therapy .

Case Studies

StudyFindings
Study on Antioxidant Activity Demonstrated that similar compounds enhance proteasome activity by up to 467% in human fibroblasts .
Docking Study for SARS-CoV-2 Identified as a potential inhibitor with favorable binding characteristics compared to reference drugs .
Cytotoxicity Assessment Showed minimal cytotoxicity across multiple cell lines while inducing apoptosis in specific cancer cells .

Q & A

Q. What are the common synthetic routes for 4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:

Nitro-substitution : Introduce the nitro group at the 3-position of benzoic acid derivatives via nitration under controlled acidic conditions.

Thioether formation : React with 2-mercaptobenzothiazole in the presence of a base (e.g., K₂CO₃) to form the benzothiazolylsulfanyl moiety.

  • Purity Optimization :
  • Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
  • Monitor reaction progress via TLC and confirm purity through elemental analysis (C.H.N. ratios) and UV-Vis spectroscopy (λmax ~300–350 nm for nitro-aromatic systems) .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A combination of techniques is required:
  • Elemental Analysis : Verify C, H, N, and S content (e.g., deviations <0.4% indicate high purity) .
  • UV-Vis Spectroscopy : Identify characteristic absorption bands (e.g., π→π* transitions in nitro-aromatic systems).
  • X-ray Crystallography : Resolve crystal structure and confirm substituent positions (e.g., bond angles and distances between benzothiazole and nitro groups) .
  • FT-IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzoic acid, S–S/C–S stretches at 600–700 cm⁻¹) .

Q. What are the preliminary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a versatile intermediate:
  • Building Block : Used in coupling reactions to synthesize biaryl systems or heterocyclic frameworks (e.g., triazoles or thiadiazoles) via Suzuki-Miyaura or Huisgen cycloaddition .
  • Derivatization : The nitro group can be reduced to an amine for further functionalization (e.g., diazotization or amide coupling) .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize reaction conditions for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:

Predict Transition States : Identify energetically favorable pathways for substitutions or cyclizations.

Optimize Solvent/Catalyst Systems : Simulate solvent effects (e.g., polar aprotic solvents like DMF enhance nitro-group reactivity).

  • Case Study : ICReDD’s approach combines computational screening with experimental validation, reducing trial-and-error cycles by 50% .

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts or melting points) for this compound?

  • Methodological Answer : Contradictions often arise from polymorphic variations or impurities. Strategies include:
  • Cross-Validation : Use multiple techniques (e.g., compare X-ray crystallography data with NMR/IR to confirm substituent positions) .
  • Standardized Protocols : Replicate synthesis under inert atmospheres (N₂/Ar) to minimize oxidation byproducts.
  • Thermal Analysis : DSC/TGA can identify polymorphs (e.g., melting point ranges ±2°C indicate purity issues) .

Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

  • Methodological Answer :
  • Catalyst Design : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings to enhance regioselectivity .
  • Process Control : Implement flow chemistry for nitro-group introduction to manage exothermicity and reduce side reactions.
  • In-situ Monitoring : Real-time FT-IR or Raman spectroscopy detects intermediates, allowing rapid parameter adjustments (e.g., pH, temperature) .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in electrophilic substitutions?

  • Methodological Answer :
  • Mechanistic Insight : The nitro group deactivates the aromatic ring, directing electrophiles to meta/para positions relative to itself.
  • Experimental Validation : Nitration of the parent benzoic acid derivative shows preferential substitution at the 3-position due to steric and electronic effects .
  • Computational Support : Hirshfeld charge analysis confirms electron-deficient regions, aligning with observed reactivity patterns .

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